molecular formula C23H22N6O2 B2585487 5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921511-19-5

5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Numéro de catalogue: B2585487
Numéro CAS: 921511-19-5
Poids moléculaire: 414.469
Clé InChI: LJGUSDVLSYVHQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione features a purine-dione core fused with a [1,2,4]triazolo ring at positions [4,3-e]. Key structural attributes include:

  • 5-Methyl group: Stabilizes the purine ring system.
  • 3-(p-Tolyl) group: A 4-methylphenyl moiety that facilitates aromatic interactions in biological systems.

This structure is distinct from simpler purine derivatives due to its fused triazolo ring and extended alkyl-aryl substituents, which may influence pharmacokinetics and target binding .

Propriétés

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-10-12-17(13-11-15)19-25-26-22-28(14-6-9-16-7-4-3-5-8-16)18-20(30)24-23(31)27(2)21(18)29(19)22/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGUSDVLSYVHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCCC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Triazolo-Purine Derivatives

Compound A : 5-Methyl-3-(4-methylphenyl)-9-propyl-5H-[1,2,4]triazolo[3,4-h]purine-6,8-dione ()
  • Key Differences :
    • Triazolo ring fused at [3,4-h] instead of [4,3-e], altering ring conformation.
    • 9-Propyl group (vs. 3-phenylpropyl in the target): Reduces hydrophobicity (logP ~2.1 vs. ~3.5 estimated for the target).
    • 3-(4-Methylphenyl) : Identical to the target’s p-tolyl group.
  • Implications : The shorter alkyl chain and different triazolo fusion may reduce steric hindrance but limit bioavailability in lipid-rich environments .
Compound B : 3-(4-Chlorophenyl)-9-Isopropyl-5,7-Dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione ()
  • 9-Isopropyl: Less lipophilic than 3-phenylpropyl, possibly reducing tissue penetration. 5,7-Dimethyl groups: May increase metabolic stability by blocking oxidation sites.
  • Implications : The chloro substituent could improve binding affinity to targets like kinases but reduce solubility compared to the target compound .

Purine-Dione Derivatives Without Triazolo Rings

Compound C : 1,7,9-Trimethyl-1H-Purine-6,8(7H,9H)-Dione ()
  • Key Differences :
    • Lacks the triazolo ring, simplifying the core structure.
    • Trimethyl groups : Increase steric bulk but reduce opportunities for hydrogen bonding.
  • Implications : Lower molecular complexity may result in weaker target engagement but improved synthetic accessibility .

Pyrazolo-Triazine Derivatives (–7)

Compound D : 3-Hydroxy-7-Oxo-5,6-Dihydropyrazolo[3,4-e]-1,2,4-Triazine ()
  • Key Differences :
    • Pyrazolo-triazine core (vs. triazolo-purine).
    • Hydroxy and oxo groups : Enhance polarity, reducing membrane permeability.
  • Implications : Likely targets different enzymatic pathways due to altered electronic properties .

Pyrrolo-Triazolo-Pyrazine Derivatives (–9)

Compound E : 5-((1R,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentylamino)Pyrazine-2-Carbonitrile
  • Key Differences: Additional pyrrolo and pyrazine rings increase molecular weight (~450 g/mol vs. ~400 g/mol for the target). Cyclopentylamino and nitrile groups: Introduce conformational rigidity and electrophilic character.
  • Implications : Higher complexity may improve selectivity but complicate synthesis .

Structural and Property Comparison Table

Compound Core Structure Position 3 Substituent Position 9 Substituent Key Functional Groups Molecular Weight (g/mol) logP (Est.)
Target Compound Triazolo[4,3-e]purine-dione p-Tolyl 3-Phenylpropyl Methyl, Triazolo ~420 ~3.5
Compound A () Triazolo[3,4-h]purine-dione p-Tolyl Propyl Methyl, Triazolo ~360 ~2.1
Compound B () Triazolo[4,3-e]purine-dione 4-Chlorophenyl Isopropyl 5,7-Dimethyl, Chloro ~410 ~3.0
Compound C () Purine-dione N/A N/A 1,7,9-Trimethyl ~220 ~1.5
Compound D () Pyrazolo-triazine Hydroxy N/A Oxo, Hydroxy ~210 ~0.8
Compound E () Pyrrolo-triazolo-pyrazine Cyclopentylamino N/A Nitrile, Pyrrolo ~450 ~2.8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.